molecular formula C14H15N B8474677 2-Methyl-5-phenylbenzylamine

2-Methyl-5-phenylbenzylamine

Cat. No. B8474677
M. Wt: 197.27 g/mol
InChI Key: NLGVTMNACISSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06762197B2

Procedure details

1.0 g (5.17 mmol) of 2-methyl-5-phenylbenzonitrile (produced in the same manner as in the above-mentioned Reference Production Example 1 (2)) was dissolved in a mixed solvent of 8 ml of 1,4-dioxane and 8 ml of ethanol, and to this solution was added 1.0 g of a suspension of 2 ml of 28 wt % ammonia water and Raney nickel W2 (manufactured by Aldrich; 50 wt % in water). This mixture was stirred for 8 hours at room temperature under hydrogen atmosphere, then, filtrated through celite, and the celite was washed with ethanol and water. The filtrate and washed solution was combined and concentrated under reduced pressure, and the residue was distilled by using Kugelrohl distillation apparatus (0.5 mmHg, set temperature: 216° C.), to obtain 842 mg (4.27 mmol) of 2-methyl-5-phenylbenzylamine.
Name
2-methyl-5-phenylbenzonitrile
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 1 ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
suspension
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][C:3]=1[C:4]#[N:5].O.N>O1CCOCC1.C(O)C.[Ni].O>[CH3:1][C:2]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][C:3]=1[CH2:4][NH2:5] |f:1.2|

Inputs

Step One
Name
2-methyl-5-phenylbenzonitrile
Quantity
1 g
Type
reactant
Smiles
CC1=C(C#N)C=C(C=C1)C1=CC=CC=C1
Step Two
Name
Example 1 ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
suspension
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred for 8 hours at room temperature under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtrated through celite
WASH
Type
WASH
Details
the celite was washed with ethanol and water
WASH
Type
WASH
Details
The filtrate and washed solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled
DISTILLATION
Type
DISTILLATION
Details
Kugelrohl distillation apparatus (0.5 mmHg, set temperature: 216° C.)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC1=C(CN)C=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.27 mmol
AMOUNT: MASS 842 mg
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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